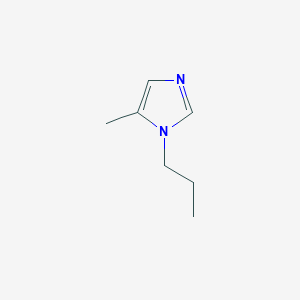

5-Methyl-1-propylimidazole

Description

Significance of Substituted Imidazole (B134444) Ring Systems in Organic Chemistry and Materials Science

The substituted imidazole ring is a privileged structure in both organic chemistry and materials science due to its unique electronic properties, aromaticity, and ability to act as a ligand and hydrogen bond donor/acceptor. bookpi.org In organic synthesis, imidazoles are key intermediates and building blocks for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and catalysts. organic-chemistry.orgrsc.org The development of regiocontrolled methods for synthesizing substituted imidazoles is a major focus of contemporary research, as the substitution pattern on the imidazole ring dictates the molecule's function. rsc.orgnih.gov

In materials science, imidazole derivatives are integral to the development of functional materials. bookpi.org They are used in the creation of ionic liquids, which are salts that are liquid at low temperatures and have applications as environmentally benign solvents and electrolytes. tandfonline.com Furthermore, the imidazole core is found in dyes for solar cells, compounds with nonlinear optical properties, and as essential components of coordination polymers and metal-organic frameworks (MOFs). bookpi.org The ability of the imidazole nitrogen atoms to coordinate with metal ions makes this scaffold highly valuable in catalysis and the design of novel materials with specific electronic or catalytic properties.

Structural Features and Nomenclature of 5-Methyl-1-propylimidazole and its Regioisomers

This compound is an aromatic heterocycle with the molecular formula C₇H₁₂N₂. Its structure consists of a five-membered imidazole ring substituted with a propyl group at the N-1 nitrogen atom and a methyl group at the C-5 carbon atom. The systematic IUPAC name for this compound is 1-propyl-5-methyl-1H-imidazole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂ | chemeo.com |

| Molecular Weight | 124.18 g/mol | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.602 | Calculated Property chemeo.com |

| Water Solubility (log10WS) | -2.39 mol/L | Calculated Property chemeo.com |

| McGowan's Characteristic Volume (McVol) | 109.990 ml/mol | Calculated Property chemeo.com |

A significant challenge in the synthesis of asymmetrically substituted imidazoles like this compound is controlling the regioselectivity. The alkylation of a 4(5)-monosubstituted imidazole, such as 4-methylimidazole (B133652), with an alkyl halide like 1-bromopropane (B46711) typically yields a mixture of regioisomers. This is due to the tautomerism of the imidazole ring, where the proton on the nitrogen can reside on either nitrogen atom, making the C-4 and C-5 positions chemically similar for N-alkylation. mdpi.comresearchgate.net Consequently, the reaction of 4-methylimidazole with a propylating agent produces both 1-propyl-4-methylimidazole and 1-propyl-5-methylimidazole. mdpi.comresearchgate.net

Table 2: Key Regioisomers of Methyl-propyl-imidazole

| Compound Name | Structure | Substitution Pattern |

|---|---|---|

| This compound |  | 1,5-disubstituted |

| 4-Methyl-1-propylimidazole |  | 1,4-disubstituted |

| 2-Methyl-1-propylimidazole |  | 1,2-disubstituted |

Note: Placeholder images are used for illustrative purposes.

The structural characterization and differentiation of these isomers are typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.orgnih.gov While specific, published NMR data for this compound is scarce, the expected chemical shifts can be predicted based on data from similar structures. For instance, in ¹H NMR, one would expect signals for the two imidazole ring protons, the propyl chain protons (triplet, sextet, triplet), and the methyl group protons (singlet). ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. nih.gov

Overview of Current Research Trends Pertaining to 1,5-Disubstituted Imidazoles

Research into 1,5-disubstituted imidazoles has revealed a range of potential applications, particularly in agrochemistry and pharmacology. A significant area of investigation is their activity as plant growth regulators and herbicides. Studies have shown that certain 1-alkyl-5-phenylimidazoles can induce chlorosis (a yellowing of plant tissue due to a lack of chlorophyll) in seedlings. This effect is believed to stem from the inhibition of a cytochrome P-450 enzyme system that is involved in the biosynthesis of essential plant compounds like gibberellins (B7789140) or carotenoids.

For example, research has demonstrated that l-ethyl- and l-propyl-5-phenylimidazoles cause distinct chlorosis in lettuce seedlings. acs.org The structure-activity relationship studies indicate that the presence of a short alkyl chain at the N-1 position and a phenyl group at the C-5 position are crucial for this activity. acs.org Similarly, other 1,5-disubstituted imidazoles have been found to inhibit the hypocotyl growth of lettuce seedlings, an effect that can be reversed by the application of gibberellic acid, suggesting interference with gibberlin biosynthesis. Current time information in Bangalore, IN. These findings position 1,5-disubstituted imidazoles as lead compounds for the development of new herbicides. acs.org

Beyond agrochemicals, the ability of substituted imidazoles to interact with cytochrome P-450 enzymes makes them interesting candidates for pharmacological research. Cytochrome P-450 enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds, including drugs and toxins. bookpi.org The inhibitory action of 1,5-disubstituted imidazoles on these enzymes is a key research trend, with potential applications in modulating drug metabolism or in the development of therapeutic agents that target specific P-450-dependent pathways. bookpi.orgacs.org

Table 3: Summary of Research Findings on Selected 1,5-Disubstituted Imidazoles

| Compound | Observed Activity | Proposed Mechanism/Application | Reference |

|---|---|---|---|

| 1-Ethyl-5-phenylimidazole | Causes chlorosis in lettuce seedlings | Inhibition of cytochrome P-450; potential herbicide | acs.org |

| 1-Propyl-5-phenylimidazole | Causes chlorosis in lettuce seedlings | Inhibition of cytochrome P-450; potential herbicide | acs.org |

| 1-Butyl-5-(4-methoxyphenyl)imidazole | High inhibition of hypocotyl growth and promotion of root elongation in rice | Plant growth regulation; potential inhibition of gibberellin biosynthesis | Current time information in Bangalore, IN. |

| 5-(4-Benzyloxyphenyl)-1-propylimidazole | Significant bleaching activity in lettuce seedlings | Inhibition of chlorophyll (B73375) formation or carotenoid biosynthesis | tuwien.at |

Identification of Key Research Questions and Future Directions for this compound

The current body of research on substituted imidazoles provides a clear framework for future investigations into this compound. While general trends for the 1,5-disubstituted class are emerging, the specific properties and potential of this particular molecule remain largely unexplored.

Key research questions that need to be addressed include:

Regioselective Synthesis: Can an efficient and scalable synthetic route be developed to produce this compound with high regioselectivity, avoiding the formation of the 1,4-isomer? Exploring different synthetic strategies beyond simple alkylation, such as those involving directed metalation or multi-component reactions, could be a fruitful avenue. organic-chemistry.org

Full Spectroscopic Characterization: A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, along with detailed mass spectrometry fragmentation analysis, is essential for its definitive identification and for quality control in future studies.

Biological Activity Screening: Does this compound exhibit biological activity similar to other 1,5-disubstituted imidazoles? It should be screened for potential herbicidal, fungicidal, and plant growth regulatory effects. Furthermore, its inhibitory potential against a panel of human and other mammalian cytochrome P-450 enzymes should be systematically evaluated.

Materials Science Applications: Could this compound or its derivatives serve as precursors for new materials? Its potential as a ligand for metal catalysts, a component of novel ionic liquids, or a building block for functional polymers warrants investigation.

Future research should aim to build a comprehensive profile of this compound, moving from fundamental synthesis and characterization to exploring its utility in applied fields. The insights gained from studying this specific molecule will not only fill a gap in the current literature but also contribute to a deeper understanding of the structure-property relationships within the broader class of 1,5-disubstituted imidazoles.

Structure

3D Structure

Properties

CAS No. |

144748-27-6 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

5-methyl-1-propylimidazole |

InChI |

InChI=1S/C7H12N2/c1-3-4-9-6-8-5-7(9)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

SLXDSUHPWSGQJC-UHFFFAOYSA-N |

SMILES |

CCCN1C=NC=C1C |

Canonical SMILES |

CCCN1C=NC=C1C |

Synonyms |

1H-Imidazole,5-methyl-1-propyl-(9CI) |

Origin of Product |

United States |

Advanced Characterization Techniques for 5 Methyl 1 Propylimidazole and Its Derivatives

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of 5-Methyl-1-propylimidazole and for separating it from its isomers and any unreacted starting materials or byproducts. sigmaaldrich.com By selecting an appropriate stationary phase (e.g., C18) and mobile phase, a sharp, symmetrical peak corresponding to the target compound can be obtained. google.com The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. google.com HPLC can also be crucial for separating and quantifying isomers, which may have very similar spectroscopic properties but different retention times on an HPLC column. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a primary technique for the analysis of volatile compounds like this compound. It is instrumental in separating and identifying the target compound from volatile impurities, unreacted starting materials, or degradation byproducts. The method relies on the differential partitioning of analytes between a stationary phase within a capillary column and a mobile gas phase.

In a typical analysis, a sample containing this compound is vaporized and transported through a capillary column by an inert carrier gas, such as helium. The separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. For N-alkylimidazoles, a non-polar or medium-polarity column, like one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., InertCap 5), is often employed. glsciences.com The temperature of the column is controlled via a programmed ramp to ensure efficient separation of compounds with different volatilities. mdpi.commdpi.com

Following separation, the compounds are detected, often by a mass spectrometer, which fragments the molecules and provides a unique mass spectrum for identification. nih.govfrontiersin.org The time it takes for a compound to travel through the column, known as the retention time, is a key parameter for qualitative analysis. glsciences.com Retention indices, which normalize retention times to those of n-alkane standards, can also be calculated for more robust compound identification across different systems. glsciences.comfrontiersin.org

Research Findings: Studies on the GC analysis of related imidazole (B134444) compounds demonstrate the effectiveness of this technique. For instance, the analysis of various organic solvents and volatile compounds shows that temperature programming is essential for resolving complex mixtures. glsciences.comresearchgate.net A typical temperature program might start at a lower temperature (e.g., 50°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10-30°C per minute) to a final temperature (e.g., 260-280°C). mdpi.commdpi.com While specific retention data for this compound is not widely published, its retention time would be influenced by the exact column and conditions used. Headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique for extracting volatile imidazoles from a sample matrix before GC-MS analysis. nih.govresearchgate.net

Below is a representative table illustrating the type of data obtained from a GC analysis for volatile organic compounds, which would be analogous to an analysis of this compound and its potential impurities.

| Compound | Typical Retention Time (min) | Column Type | Temperature Program |

|---|---|---|---|

| This compound | Estimated 10-15 | 5% Phenyl-methylpolysiloxane | 50°C (5 min), ramp 20°C/min to 120°C, ramp 30°C/min to 260°C |

| 1-Propylimidazole | Estimated 9-13 | 5% Phenyl-methylpolysiloxane | 50°C (5 min), ramp 20°C/min to 120°C, ramp 30°C/min to 260°C |

| 4(5)-Methylimidazole | *Estimated 7-10 | 5% Phenyl-methylpolysiloxane | 50°C (5 min), ramp 20°C/min to 120°C, ramp 30°C/min to 260°C |

*Retention times are illustrative estimates and highly dependent on the specific instrument and conditions.

Ion Chromatography for Residual Component Quantification

This compound is often synthesized as a precursor for ionic liquids. rsc.org In these syntheses, residual ionic impurities, particularly halides like chloride and bromide, can remain in the final product. diva-portal.orgiolitec.de These impurities can significantly alter the physicochemical properties of the resulting materials. scribd.com Ion Chromatography (IC) is a highly sensitive and reliable method for the quantification of such residual ionic components. iolitec.denih.gov

The principle of IC involves the separation of ions based on their affinity for an ion-exchange resin packed in a column. A liquid eluent is used to carry the sample through the column. For anion analysis, a conductivity detector is commonly used, often in conjunction with a suppressor column that reduces the background conductivity of the eluent to enhance signal-to-noise. researchgate.net

Research Findings: Research has established robust IC methods for determining trace halide impurities in various types of ionic liquids and their precursors. scribd.comresearchgate.net For the separation of common halides like fluoride, chloride, and bromide, an anion-exchange column (e.g., Dionex AS9-HC) with a sodium hydroxide (B78521) eluent, sometimes mixed with an organic modifier like acetonitrile (B52724) to handle hydrophobic samples, is effective. researchgate.net This allows for the simultaneous measurement of multiple halide species in a single analysis. scribd.comresearchgate.net The detection limits for these methods are typically in the parts-per-million (ppm) range, providing the high sensitivity needed for quality control. scribd.comresearchgate.net

The following interactive table presents typical data for the quantification of residual halides in an imidazole-based precursor sample using Ion Chromatography.

| Residual Ion | Eluent | Detection Limit (ppm) | Typical Concentration (ppm) |

|---|---|---|---|

| Chloride (Cl⁻) | 20 mM NaOH / 10% Acetonitrile | 0.1 scribd.comresearchgate.net | <10 |

| Bromide (Br⁻) | 20 mM NaOH / 10% Acetonitrile | 0.2 scribd.comresearchgate.net | <5 |

| Iodide (I⁻) | 20 mM NaOH / 10% Acetonitrile | 1.0 (Conductivity), 0.02 (UV) scribd.comresearchgate.net | <1 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. Since this compound is a liquid at room temperature, XRD analysis is typically performed on its solid derivatives, such as salts formed by reacting the imidazole with an acid to create an imidazolium (B1220033) salt (an ionic liquid). rsc.orgacs.org The resulting crystalline solid can then be analyzed to understand its three-dimensional structure, including bond lengths, angles, and crystal packing. rsc.org

In single-crystal XRD, a focused beam of X-rays is directed at a crystal, which diffracts the X-rays into a specific pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the arrangement of atoms can be determined. researchgate.net This information is critical for understanding how molecules pack in the solid state, which influences properties like melting point and density. acs.org While direct analysis of this compound is not feasible via this method unless solidified at very low temperatures, the analysis of its derivatives provides invaluable insight into the steric and electronic effects of the methyl and propyl substituents on the imidazole ring. rsc.org

Research Findings: Studies on 1,3-dialkylimidazolium salts, which are derivatives of N-alkylimidazoles, show that the choice of anion (e.g., PF₆⁻, Br⁻) and the length of the alkyl chains significantly influence the crystal packing. acs.orgacs.org Efficient close-packing of ions is a dominant feature, driven primarily by coulombic attractions. acs.org For example, the crystal structure of 1,3-dimethylimidazolium (B1194174) methyl sulfate (B86663) reveals the formation of distinct ribbons of ions linked by hydrogen bonds. rsc.org Such structural motifs are key to understanding the macroscopic properties of these materials.

Below is an example of crystallographic data that could be obtained for a solid derivative, such as a 1-propyl-3,5-dimethylimidazolium salt.

| Parameter | Example Value for an Imidazolium Salt Derivative |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimension a (Å) | 8.54 |

| Unit Cell Dimension b (Å) | 10.21 |

| Unit Cell Dimension c (Å) | 14.33 |

| Angle β (°) | 98.5 |

| Calculated Density (g/cm³) | 1.45 |

Note: Data are representative for a generic imidazolium salt and are used for illustrative purposes. acs.orgrsc.org

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. researchgate.netlabmanager.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary methods used for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. uomustansiriyah.edu.iq DSC is used to detect thermal events such as melting, crystallization, and glass transitions. researchgate.net A DSC thermogram shows peaks corresponding to these transitions. Endothermic peaks (heat absorbed) typically represent melting, while exothermic peaks (heat released) represent crystallization. researchgate.net

Research Findings: Studies on N-alkylimidazoles and related ionic liquids show that their thermal stability is significant, with decomposition often occurring above 200°C. mdpi.com TGA experiments performed under a controlled heating rate can precisely identify the temperature at which weight loss begins. pku.edu.cn Alkyl substitution on the imidazole ring is known to improve thermal stability. ntnu.no DSC analysis of related imidazolium salts has been used to determine their melting points and identify other phase transitions, which are influenced by the nature of the alkyl substituents and the counter-anion. rsc.orgcore.ac.uk

The combined data from TGA and DSC provide a comprehensive thermal profile of a substance. researchgate.net The table below summarizes the kind of thermal data that can be obtained for this compound or its derivatives.

| Analysis Technique | Parameter Measured | Typical Result for an N-Alkylimidazole Derivative |

|---|---|---|

| TGA | Onset Decomposition Temperature (Tonset) | >250 °C researchgate.net |

| TGA | Temperature at Max Decomposition Rate (Tmax) | ~380-390 °C mdpi.com |

| DSC | Melting Point (Tm) | Varies with salt form rsc.org |

| DSC | Glass Transition Temperature (Tg) | Often below 0 °C for liquid derivatives |

Computational and Theoretical Investigations of 5 Methyl 1 Propylimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. academie-sciences.frmdpi.com It is particularly effective for calculating the structural, electronic, and spectroscopic parameters of organic molecules by approximating the exchange-correlation energy that governs electron-electron interactions. imist.ma Calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G or higher), which together define the level of theory. researchgate.netmdpi.com

The electronic properties and reactivity of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A smaller gap suggests a molecule is more reactive. nih.gov

For 5-Methyl-1-propylimidazole, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, particularly the π-system and the N3 nitrogen atom. The LUMO, or the region most susceptible to nucleophilic attack, would also be distributed across the imidazole ring's π* antibonding orbitals. The energy of these orbitals and the resulting gap determine various chemical descriptors.

Table 1: Predicted Quantum Chemical Descriptors for this compound

| Parameter | Definition | Predicted Characteristic | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | High negative value (e.g., ~ -6.0 to -6.5 eV) | Good electron-donating capability in reactions. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Low negative value (e.g., ~ -0.5 to -1.0 eV) | Moderate electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Large value (e.g., ~ 5.0 to 6.0 eV) | High kinetic stability and low chemical reactivity. ajrconline.org |

| Ionization Potential (I) | I ≈ -EHOMO | Relatively low | Easily ionized; acts as an electron donor. ijarset.com |

| Electron Affinity (A) | A ≈ -ELUMO | Low | Limited ability to accept an electron. ijarset.com |

| Chemical Hardness (η) | η = (I - A) / 2 | High | Less reactive, resistant to change in electron configuration. researchgate.net |

Note: The values in this table are illustrative estimations based on typical DFT calculations for similar N-alkylated imidazole structures and have not been experimentally determined for this specific molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

In a theoretical MEP map of this compound, the most negative potential would be concentrated around the sp²-hybridized nitrogen atom at position 3 (N3) of the imidazole ring, due to its lone pair of electrons. science.gov This makes N3 the primary site for protonation and coordination with electrophiles or metal ions. The hydrogen atoms of the propyl and methyl groups, along with the hydrogen at the C2 position of the ring, would exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.

Imidazoles bearing a hydrogen on a ring nitrogen can exist as two distinct tautomers. However, in this compound, the nitrogen at position 1 (N1) is substituted with a propyl group, which prevents prototropic tautomerism.

Computational studies in this area would instead focus on the relative stability of constitutional isomers, such as 4-Methyl-1-propylimidazole. DFT calculations can determine the ground-state energies of these isomers. It is generally expected that this compound would be slightly less stable than 4-Methyl-1-propylimidazole due to steric hindrance between the adjacent propyl and methyl groups. A combination of quantum mechanical calculations and molecular dynamics simulations has been successfully used to calculate the tautomer ratio of 4-(5-)methylimidazole in solution, showing good agreement with experimental results. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. rsc.org By computing the optimized molecular geometry and corresponding vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. chemrxiv.org Similarly, by calculating magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted. rsc.org These predicted spectra can be compared with experimental data to confirm the molecular structure. youtube.comyoutube.com

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value / Range | Assignment |

|---|---|---|

| ¹H NMR (δ, ppm) | 7.4 - 7.6 | H at C2 |

| 6.7 - 6.9 | H at C4 | |

| 3.8 - 4.0 | N-CH₂- (propyl) | |

| 2.2 - 2.4 | C-CH₃ (methyl) | |

| 1.7 - 1.9 | -CH₂- (propyl) | |

| 0.8 - 1.0 | -CH₃ (propyl) | |

| ¹³C NMR (δ, ppm) | 135 - 138 | C2 |

| 128 - 131 | C5 | |

| 118 - 122 | C4 | |

| 48 - 51 | N-CH₂- (propyl) | |

| 22 - 25 | -CH₂- (propyl) | |

| 10 - 13 | C-CH₃ (methyl) | |

| 10 - 12 | -CH₃ (propyl) | |

| IR (ν, cm⁻¹) | 3100 - 3150 | C-H stretch (imidazole ring) |

| 2850 - 3000 | C-H stretch (alkyl groups) |

Note: These are estimated values based on standard computational models and empirical data for similar structures. Actual experimental values may vary.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and dynamic processes that are often inaccessible to static computational methods. nih.gov

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the N-propyl group. The simulation would track the rotation around the N1-C(propyl) and subsequent C-C bonds of the propyl chain. This analysis can reveal the most stable (lowest energy) conformations and the energy barriers between them. nih.gov The results would likely show that specific staggered conformations of the propyl group are preferred to minimize steric interactions with the imidazole ring and the adjacent methyl group at C5. Such simulations can be performed in a vacuum or with an explicit solvent to understand how the molecular dynamics are influenced by the surrounding environment. chemrxiv.org

Solvation Effects and Intermolecular Interactions

Computational studies offer significant insights into the solvation behavior of this compound and its interactions with solvent molecules. The solvation process is critical in determining the compound's reactivity, stability, and phase behavior. Theoretical models, such as the Solvation Model on Density (SMD), are employed to calculate key thermodynamic parameters like the Gibbs free energy of solvation (ΔGsolv). squ.edu.om For similar molecules like 2-methylimidazole, ΔGsolv has been calculated in various solvents, revealing that stability is influenced by the solvent's polarity and its ability to form hydrogen bonds. squ.edu.om The dipole moment of imidazole derivatives is observed to increase with the polarity of the solvent, indicating stronger solute-solvent interactions in polar environments. squ.edu.om

The interaction of N-alkylimidazoles with solvents is primarily governed by the position and size of the functional groups, which influence properties such as pKa, dipole moment, and hydrogen-bonding capabilities. mdpi.com While the 1-propyl group in this compound contributes to its hydrophobicity, the imidazole ring itself can participate in hydrogen bonding. mdpi.com The nitrogen atom at the 3-position (N3) of the imidazole ring acts as a hydrogen bond acceptor, while the C-H bonds of the ring can act as weak donors. rsc.org

In the solid state and in certain solutions, imidazole derivatives are known to form persistent hydrogen-bonded "tape" or "chain" motifs. rsc.org These structures arise from N-H···N hydrogen bonds between molecules. rsc.org However, the presence of the propyl group at the N1 position in this compound prevents the formation of the classic N-H···N chain. Intermolecular interactions would instead be dominated by weaker C-H···N hydrogen bonds and van der Waals forces. Steric interactions between the substituents on adjacent molecules can influence the planarity and packing of the imidazole rings in condensed phases. rsc.org Computational studies on imidazole confined within porous materials like metal-organic frameworks (MOFs) have shown that the framework has a significant impact on the orientation of the molecules and their hydrogen-bond network, which can enhance properties like proton conductivity. researchgate.net

| Solvent | Dielectric Constant (ε) | Calculated ΔG (kJ/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Chloroform | 4.81 | -36.01 | 4.6 |

| n-Octanol | 10.3 | -33.76 | 4.8 |

| DMSO | 46.7 | -38.09 | 5.0 |

| Water | 78.4 | -33.36 | 5.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. Methods such as Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations allow for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies. usc.edufrontiersin.org

For instance, in a potential nucleophilic substitution reaction, where a nucleophile attacks the propyl group, computational models can map the potential energy surface of the reaction. This would involve locating the transition state structure and calculating the free energy barrier, which determines the reaction rate. frontiersin.org These simulations can also reveal the role of the solvent, showing how specific interactions between the reactive species and solvent molecules can stabilize the transition state and alter the energy profile of the reaction. frontiersin.org

Similarly, for reactions involving the imidazole ring, such as electrophilic aromatic substitution, computational modeling can predict the most likely site of attack. The electron-rich imidazole ring can act as a dipolarophile in cycloaddition reactions. By calculating the electron density and frontier molecular orbitals (HOMO and LUMO), researchers can understand the regioselectivity of such reactions. Modern approaches even leverage machine learning, trained on vast datasets of known reactions, to predict the products of reactions involving complex organic molecules with high accuracy. rsc.org These in silico investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, guiding the design of new synthetic routes and catalysts. usc.educecam.org

Structure-Property Relationship (SPR) Analysis (excluding biological properties)

Structure-property relationship (SPR) analysis for this compound leverages computational methods to connect its molecular structure to its chemical behavior. The reactivity and selectivity of the molecule are dictated by the electronic and steric effects of its propyl and methyl substituents. Computational chemistry provides quantitative descriptors that predict these properties. usc.edu

Calculated electrostatic potential (ESP) maps, for example, can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map would show a region of high negative potential around the N3 atom, identifying it as the primary site for electrophilic attack or protonation. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of electron donation (nucleophilicity), while the LUMO location indicates the site of electron acceptance (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical stability and reactivity of the molecule.

Furthermore, the substitution pattern on the imidazole ring directly influences intermolecular interactions, which in turn affects bulk properties and reactivity in condensed phases. rsc.org For example, the arrangement of substituents can either facilitate or hinder the formation of specific crystalline structures or liquid-phase aggregates, thereby influencing how the molecule interacts with other reactants. rsc.org

Theoretical calculations are crucial for predicting and understanding the optical properties of materials like this compound, particularly when it is used as a precursor for ionic liquids. The refractive index (n) is a fundamental optical property that can be investigated computationally. Studies on related imidazole-based ionic liquids, such as 1-propyl-3-methylimidazolium iodide ([C3MIm]I), have shown a clear relationship between molecular structure and refractive index. researchgate.netiphy.ac.cn

Experimental and theoretical work demonstrates that the refractive index of these ionic liquids is dependent on the wavelength of light, typically following a downward convex parabola. researchgate.netiphy.ac.cn A key finding is that the refractive index tends to decrease as the length of the alkyl chain on the imidazole cation increases. researchgate.netiphy.ac.cn This suggests that replacing a methyl group with a propyl group would have a measurable effect on the refractive index.

Advanced computational methods, such as the relativistic quasiparticle self-consistent GW approximation (QSGW), can provide highly accurate interpretations of optical constants and assign spectral features to specific inter-band electronic transitions. rsc.org While often applied to solid-state materials, these high-level ab initio methods can also be adapted to study molecular systems to understand their electronic structure and how it gives rise to observed optical properties like absorption and refractive index. rsc.orgiphy.ac.cn Theoretical models can also predict how external factors, such as an applied electric field, might modulate the optical properties of these materials. researchgate.netiphy.ac.cn

| Ionic Liquid | Cation Structure | Refractive Index (n) |

|---|---|---|

| 1-Propyl-3-methylimidazolium Iodide (C3MImI) | Propyl, Methyl | ~1.565 |

| 1-Butyl-3-methylimidazolium Iodide (C4MImI) | Butyl, Methyl | ~1.558 |

| 1-Pentyl-3-methylimidazolium Iodide (C5MImI) | Pentyl, Methyl | ~1.552 |

The basicity of this compound is a key chemical property that can be thoroughly investigated using computational methods. The primary site of protonation is the sp2-hybridized nitrogen atom at the 3-position (N3), which possesses a lone pair of electrons. researchgate.net Computational studies, typically using DFT, can accurately calculate the proton affinity (PA) and gas-phase basicity (GB) of the molecule. researchgate.netnih.gov

The position of alkyl substituents on the imidazole ring significantly influences its basicity. Alkyl groups are electron-donating, which increases the electron density on the imidazole ring and enhances the basicity of the N3 atom. researchgate.net Computational studies on various alkylimidazoles have established a clear trend: the basicity decreases with alkylation at different positions in the order of 2- > 4(5)- > 1-. ntnu.no Therefore, the methyl group at the 5-position in this compound is expected to increase its basicity relative to 1-propylimidazole. The propyl group at the 1-position has a less significant effect on the pKa compared to substitution at other positions. ntnu.no

Theoretical calculations have shown a strong linear correlation between computed proton affinities and experimentally measured pKa values for series of imidazole derivatives. researchgate.net This allows for the reliable prediction of pKa for new or unmeasured compounds. Furthermore, the effects of multiple substituents on proton affinity have been found to be largely additive, providing a straightforward approach for designing imidazoles with targeted basicity for applications such as CO2 capture, where a strong correlation between pKa and absorption capacity has been observed. researchgate.netntnu.no

| Compound | Substitution Pattern | Experimental pKa | Comment on Basicity |

|---|---|---|---|

| Imidazole | Unsubstituted | 7.01 | Baseline |

| 1-Methylimidazole (B24206) | N1-Methyl | 7.05 | Slight increase |

| 2-Methylimidazole | C2-Methyl | 7.86 | Significant increase |

| 4-Methylimidazole (B133652) | C4(5)-Methyl | 7.52 | Moderate increase |

| 1-Isopropyl-4,5-dimethylimidazole | N1, C4, C5 | 8.04 | High basicity due to multiple alkyl groups |

Research Applications and Derivatives of 5 Methyl 1 Propylimidazole in Advanced Materials and Catalysis

Precursor Role in Ionic Liquid Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. uni-mainz.de They are recognized for their unique properties, including low volatility, high thermal stability, and tunable solubility. dtu.dk The imidazolium (B1220033) cation is a cornerstone of modern ionic liquid research, and 5-Methyl-1-propylimidazole is a valuable starting material for creating a specific class of these compounds.

Derivatization to 1-Propylimidazolium Salts

The primary method for converting this compound into an ionic liquid is through quaternization, a type of alkylation reaction. This process involves reacting the tertiary amine in the imidazole (B134444) ring with an alkylating agent, typically an alkyl halide, to form a quaternary ammonium (B1175870) salt. uni-mainz.dersc.org

For example, reacting this compound with an alkyl halide (R-X, where R is an alkyl group and X is a halide) yields a 1-alkyl-5-methyl-1-propylimidazolium halide salt. The reaction is generally exothermic and can be carried out neat or in a solvent. uni-mainz.de A typical synthesis involves mixing equimolar amounts of 1-propylimidazole (or its 5-methyl derivative) and a bromoalkane, followed by heating to facilitate the reaction. rsc.org The resulting product is an imidazolium-based ionic liquid. nih.gov A subsequent step, known as anion exchange or metathesis, can be performed to replace the halide anion with other anions like tetrafluoroborate (B81430) ([BF₄]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻), which further modifies the IL's properties. rsc.org

Table 1: Synthesis of Imidazolium Salts from Imidazole Derivatives

| Imidazole Reactant | Alkylating Agent | Resulting Imidazolium Cation |

|---|---|---|

| 1-methylimidazole (B24206) | 1-bromobutane | 1-butyl-3-methylimidazolium frontiersin.org |

| 1-methylimidazole | 1-bromohexadecane | 3-hexadecyl-1-methyl-1H-imidazolium nih.gov |

| 1,2-dimethylimidazole | 1-bromohexadecane | 3-hexadecyl-1,2-dimethyl-1H-imidazolium nih.gov |

Engineering Imidazolium-Based Ionic Liquids with Specific Properties

One of the most significant advantages of ionic liquids is their "designability." The physical and chemical properties of an IL can be precisely engineered by modifying the structure of its constituent cation and anion. nih.gov

The properties of ionic liquids derived from this compound can be tuned in several ways:

Varying the Anion: The choice of anion significantly impacts properties such as viscosity, melting point, and miscibility with water. For instance, replacing a halide anion with tetrafluoroborate ([BF₄]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) can increase the IL's thermal stability and hydrophobicity. rsc.org

Altering Alkyl Chain Length: The length and branching of the alkyl chains on the imidazolium cation affect van der Waals interactions and, consequently, the IL's viscosity and melting point. nih.gov Increasing the alkyl chain length on the imidazolium ring generally leads to a decrease in the corrosion inhibition rate on metal surfaces, demonstrating how structural changes impact functional applications. nih.gov

This tunability allows for the creation of task-specific ionic liquids tailored for particular applications. dtu.dknih.gov

Advanced Applications of this compound-Derived Ionic Liquids in Functional Materials

The tailored properties of imidazolium-based ionic liquids have led to their use in a wide array of functional materials. researchgate.netmdpi.com These materials often exhibit enhanced performance compared to traditional alternatives. researchgate.net

Key application areas include:

Polymer Science: Imidazolium ILs are used as additives, plasticizers, and conductive components in polymer composites. mdpi.com They can improve the thermal stability and electrical conductivity of polymeric materials. mdpi.com For instance, they can act as dispersing agents for nanofillers like graphene or carbon nanotubes within a polymer matrix, leading to high-performance composites.

Electrochemical Devices: Due to their ionic conductivity and electrochemical stability, these ILs serve as electrolytes in batteries, supercapacitors, and sensors. mdpi.comtaylorfrancis.com IL-functionalized materials can be immobilized on electrodes to improve charge-transfer efficiency and create new electrocatalytic activities. taylorfrancis.com

Green Solvents: Imidazolium ILs are effective solvents for processing biomass, particularly for dissolving cellulose (B213188) to produce biofuels and other valuable chemicals. frontiersin.org The interaction between the imidazolium cation and the aromatic groups in lignin (B12514952) aids in the deconstruction of plant biomass. frontiersin.org

Lubricants and Anti-static Agents: The unique physicochemical properties of ILs make them suitable for use as high-performance lubricants and as anti-static agents in various industrial applications. researchgate.net

Catalytic Applications of this compound and its Derivatives

The imidazole ring is a privileged scaffold in catalysis, capable of acting directly as an organocatalyst or serving as a ligand to stabilize and activate transition metals.

Organocatalysis Utilizing Imidazole Scaffolds

Organocatalysis is a field of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org Imidazole and its derivatives are effective organocatalysts for various transformations.

The catalytic activity of the imidazole scaffold stems from several features:

Brønsted Basicity: The nitrogen atoms in the imidazole ring can act as a Brønsted base, accepting a proton to activate substrates. Basic ionic liquids, such as those with a hydroxide (B78521) anion, have been shown to catalyze condensation reactions efficiently. rsc.org

N-Heterocyclic Carbene (NHC) Precursors: Imidazolium salts, derived from imidazoles like this compound, are precursors to N-heterocyclic carbenes (NHCs). NHCs are formed by deprotonating the C2 position of the imidazolium ring and are highly effective organocatalysts for reactions like the benzoin (B196080) condensation and Stetter reaction.

Hydrogen Bond Donors/Acceptors: The imidazole structure can participate in hydrogen bonding, which can help to organize reactants in a transition state, leading to rate acceleration and stereocontrol.

Imidazolidinone catalysts, which share the core imidazole ring structure, are well-known for their ability to catalyze a wide range of asymmetric transformations, including Diels-Alder reactions and Friedel-Crafts alkylations, with high enantioselectivity. sigmaaldrich.com

Ligand Design for Transition Metal Catalysis

Imidazole derivatives are widely used as ligands in transition metal catalysis. researchgate.net The lone pair of electrons on the nitrogen atoms readily coordinates with metal centers, forming stable metal complexes. This compound and its derivatives can be designed as ligands to create catalysts for a multitude of organic reactions.

Key aspects of their role as ligands include:

Strong σ-Donation: Imidazole-based ligands, particularly NHCs, are strong σ-donors, which helps to form robust bonds with transition metals like ruthenium, iridium, palladium, and copper. bohrium.comscience.gov This strong coordination can enhance the stability and catalytic activity of the metal center.

Tunable Steric and Electronic Properties: By modifying the substituents on the imidazole ring (e.g., the propyl and methyl groups), the steric bulk and electronic properties of the ligand can be adjusted. This tuning allows for precise control over the reactivity and selectivity of the metal catalyst. nih.gov

Versatile Applications: Metal complexes featuring imidazole-based ligands are used in a variety of catalytic processes. For example, ruthenium and iridium complexes with phosphinite ligands derived from functionalized imidazoles have been successfully used in the transfer hydrogenation of ketones to alcohols. bohrium.com

Table 2: Examples of Imidazole-Based Ligands in Transition Metal Catalysis

| Ligand Type | Metal Center | Catalytic Application |

|---|---|---|

| Imidazole-based phosphinite | Ruthenium (II) | Transfer hydrogenation of ketones bohrium.com |

| Imidazole-based phosphinite | Iridium (III) | Transfer hydrogenation of ketones bohrium.com |

| Bis(imidazole) linkers | Zinc (II), Copper (II) | Formation of Metal-Organic Frameworks science.gov |

Heterogeneous Catalysis Incorporating Imidazole Moieties

The incorporation of imidazole moieties, such as 1-propylimidazole, into complex catalytic structures has demonstrated considerable potential in heterogeneous catalysis. One notable area of research involves the synthesis of imidazole-functionalized polyoxometalates (POMs). These materials have been successfully used as catalysts in the selective oxidation of biomass-derived compounds.

For instance, a study detailed the synthesis of three discrete imidazole-functionalized POMs, including one with 1-propylimidazole (IM = 1-propylimidazole, n = 0, m = 4 for 3), via a solvothermal method. acs.orgresearchgate.netnih.gov These compounds, characterized as HPMo₈V₈O₄₀(VVO)₂[(VIVO)(IM)₄]₂·nH₂O·(IM)m, feature a bi-capped pseudo-Keggin structure. acs.orgresearchgate.netnih.gov They have proven to be effective heterogeneous catalysts for the transformation of 5-hydroxymethylfurfural (B1680220) (HMF) to the value-added chemical 2,5-diformylfuran (DFF) using atmospheric oxygen as the oxidant. acs.orgresearchgate.netnih.gov

Under optimized conditions, the catalyst functionalized with 1-methylimidazole achieved a 95% conversion of HMF with 95% selectivity for DFF. acs.orgresearchgate.netnih.gov Importantly, the catalyst maintained its activity over five cycles, highlighting its stability and potential for industrial applications. acs.orgresearchgate.netnih.gov The research underscored the crucial roles of both the pseudo-Keggin cluster and the functionalized vanadium groups in the selective oxidation process. acs.orgresearchgate.netnih.gov

Role in Gas Separation and Capture Technologies

Aqueous solutions of polyalkylated imidazoles have emerged as promising solvents for carbon dioxide (CO₂) capture, offering high oxidative stability and low vapor pressures compared to conventional amine-based solvents. ntnu.nontnu.noresearchgate.net

Development of Polyalkylated Imidazole Solvents for CO₂ Capture

Research has focused on synthesizing and screening a variety of polyalkylated imidazoles to enhance their CO₂ absorption properties. ntnu.nontnu.no Studies have shown that by increasing the pKa of imidazoles to around 9 through alkylation, the CO₂ absorption capacity can be significantly improved. ntnu.noresearchgate.netresearchgate.net These solvents are particularly feasible for processes with CO₂ partial pressures above 50 kPa. ntnu.noresearchgate.netresearchgate.net

The development of mixed-amine systems, combining imidazoles with promoters like piperazine (B1678402) (PZ) and (3-methylamino)propylamine (MAPA), has led to exceptionally high absorption capacities. ntnu.no For example, a blend of 2,4,5-trimethylimidazole with PZ or MAPA has demonstrated high CO₂ absorption, attributed to the selective precipitation of the imidazole bicarbonate. researchgate.netntnu.no

Structure-Absorption Capacity Relationships in CO₂ Solvents

A clear relationship has been established between the molecular structure of polyalkylated imidazoles and their CO₂ absorption capacity. A key factor is the pKa value of the imidazole, with a positive correlation observed between pKa and absorption capacity. ntnu.nontnu.noresearchgate.net

As the pKa of the imidazole increases, so does its ability to capture CO₂. For instance, increasing the imidazole pKa from 7 to 8 raised the CO₂ loading from 0.1-0.2 mol CO₂/mol amine to 0.3-0.5 mol CO₂/mol amine. ntnu.no A further increase to a pKa of 9 enhanced the loading to 0.6-0.8 mol CO₂/mol amine. ntnu.no The heat of absorption for these imidazole-based solvents is also notably lower than that of primary amines. ntnu.noresearchgate.netresearchgate.net

CO₂ Absorption Capacity of Imidazole-Based Solvents

| Imidazole Compound/Blend | CO₂ Loading (mol CO₂/mol amine) | Conditions | Reference |

|---|---|---|---|

| Imidazole (pKa ~7) | 0.1 - 0.2 | 65-97 kPa CO₂ pressure | ntnu.no |

| Alkylated Imidazole (pKa ~8) | 0.3 - 0.5 | 65-97 kPa CO₂ pressure | ntnu.no |

| Alkylated Imidazole (pKa ~9) | 0.6 - 0.8 | 65-97 kPa CO₂ pressure | ntnu.no |

| 2,4,5-MeIm/PZ Blend | ~3.19 mol CO₂/kg solvent | 40 °C, 10 kPa CO₂ | ntnu.no |

| 2,4,5-MeIm/MAPA Blend | ~3.53 mol CO₂/kg solvent | 40 °C, 10 kPa CO₂ | ntnu.no |

Emerging Applications in Optoelectronic Devices and Smart Materials

Ionic liquids based on imidazole derivatives, such as methyl propyl imidazole iodide, are being investigated for their potential in novel optoelectronic structures and devices. researchgate.netiphy.ac.cnarxiv.org These materials are of interest due to their unique electrical and optical properties. researchgate.netarxiv.org

Research has explored the refractive index of imidazole ionic liquids under the influence of an electric field. researchgate.netiphy.ac.cn Studies have shown that the refractive index of these liquids can be modulated by applying a voltage, indicating their potential for use in electro-optical control systems. researchgate.netiphy.ac.cn For example, the refractive index of C₃MImI and its derivatives was found to decrease with applied voltage at a wavelength of 1529 nm. iphy.ac.cn This electro-optical behavior, coupled with their absorption properties, makes them promising candidates for applications in smart materials and optical devices. researchgate.netarxiv.org

Refractive Index of Imidazole Ionic Liquids

| Ionic Liquid | Observation | Reference |

|---|---|---|

| Methyl Propyl Imidazole Iodide (C₃MImI) | Refractive index changes non-linearly with applied voltage at 546 nm. | researchgate.net |

| Methyl Propyl Imidazole Iodide (C₃MImI) | Refractive index monotonously decreases with applied voltage at 1529 nm. | researchgate.net |

| Imidazole Ionic Liquids | The variation of the refractive index is contrary to that of the absorption coefficient under an electric field. | researchgate.net |

Studies on Corrosion Inhibition Mechanisms (e.g., for metals)

Imidazole and its derivatives are recognized as effective corrosion inhibitors for various metals, including copper and steel. gdut.edu.cnresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film. gdut.edu.cn

The mechanism of corrosion inhibition involves the interaction of the heteroatoms (nitrogen) in the imidazole ring with the metal surface. gdut.edu.cn Computational studies using density functional theory (DFT) have provided insights into the adsorption and dissociation mechanisms of imidazole on iron surfaces. gdut.edu.cn These studies suggest that imidazole adsorbs in a parallel orientation to the surface. gdut.edu.cn

The effectiveness of imidazole-based corrosion inhibitors is influenced by the molecular structure, including the presence of different substituent groups. For instance, in a study of imidazole derivatives as corrosion inhibitors for copper in hydrochloric acid, 1-(p-tolyl)-4-methylimidazole showed the best inhibitory efficiency. researchgate.net The adsorption of these derivatives on the copper surface was found to follow a Freundlich-type isotherm, with standard free energies of adsorption indicating physisorption. researchgate.net

Mechanistic and Kinetic Studies of 5 Methyl 1 Propylimidazole Reactions

Detailed Reaction Mechanisms for 5-Methyl-1-propylimidazole Formation

The synthesis of this compound is primarily achieved through the N-alkylation of 4(5)-methylimidazole. The mechanism of this reaction is significantly influenced by the tautomeric nature of the starting material and the reaction conditions employed.

Tautomerism and Nucleophilic Substitution: 4-Methylimidazole (B133652) exists as an equilibrium of two tautomers: 4-methylimidazole and 5-methylimidazole. This is because the proton on the nitrogen atom can readily migrate between the two nitrogen atoms of the imidazole (B134444) ring. Consequently, alkylation can occur at either the N1 or N3 position, leading to a mixture of two isomeric products: 1-propyl-4-methylimidazole and 1-propyl-5-methylimidazole. mdpi.comresearchgate.net

The most common synthetic route involves a nucleophilic substitution reaction (SN2 type). The mechanism proceeds via two principal steps:

Deprotonation: In the presence of a base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH), the 4(5)-methylimidazole is deprotonated at the N-H position. mdpi.comechemi.com This generates a 4-methylimidazolate anion, which is a potent nucleophile. The anion is an ambident nucleophile, with negative charge density on both nitrogen atoms.

Alkylation: The generated imidazolate anion then attacks the electrophilic carbon of a propylating agent, typically an n-propyl halide like 1-bromopropane (B46711). mdpi.com The halide ion serves as the leaving group, resulting in the formation of the N-propyl bond.

The regioselectivity of the alkylation (i.e., the ratio of the 1,5-isomer to the 1,4-isomer) is governed by a combination of electronic and steric factors. otago.ac.nz The methyl group at the C5 position is electron-donating, which increases the nucleophilicity of the adjacent N1 nitrogen. However, the methyl group also creates steric hindrance, which can favor alkylation at the more accessible N3 nitrogen of the 4-methyl tautomer. otago.ac.nzu-tokyo.ac.jp Generally, the reaction of the imidazole anion follows SE2cB kinetics. otago.ac.nz

Alternative Green Synthesis: A continuous flow process offers an alternative, environmentally friendly route. In this method, imidazole is reacted with an alcohol (like propanol) over an acidic zeolite catalyst at high temperature (e.g., 300-360°C) and pressure. researchgate.net The mechanism involves the activation of the alcohol by the zeolite catalyst, followed by nucleophilic attack by the imidazole. The only byproduct of this reaction is water, highlighting its high atom economy. researchgate.net

Kinetic Investigations of Synthesis Pathways

The kinetics of the N-alkylation of imidazoles are characteristic of second-order reactions, where the rate is dependent on the concentrations of both the imidazolate anion and the alkylating agent. The reaction mechanism can shift based on the reaction medium. otago.ac.nz In neutral or "ethanolic" conditions, the reaction may proceed via an SE2' process involving the free base, whereas in strongly basic media, the reaction of the anion follows SE2cB kinetics. otago.ac.nz

The rate of synthesis is significantly influenced by several factors, including temperature, catalyst concentration, and reactant concentration. In heterogeneous catalytic systems, such as the continuous flow synthesis using a zeolite catalyst, these parameters are crucial for optimizing product yield and productivity. researchgate.net

| Temperature (°C) | NMR Yield of N-ethylimidazole (%) |

|---|---|

| 280 | 18 |

| 300 | 25 |

| 320 | 35 |

| 340 | 45 |

As shown in Table 1, for a continuous flow alkylation of imidazole with ethanol, the yield increases almost linearly with temperature in the tested range, indicating a strong temperature dependence of the reaction rate. researchgate.net Similarly, increasing the amount of catalyst has been shown to have a nearly linear positive effect on the reaction rate. researchgate.net

Identification and Characterization of Reaction Intermediates

The primary intermediate in the base-catalyzed synthesis of this compound is the 4(5)-methylimidazolate anion . This intermediate is formed by the abstraction of the acidic N-H proton by a base. The resulting anion is stabilized by resonance, with the negative charge delocalized over the N-C-N system of the imidazole ring.

This delocalization makes the anion an ambident nucleophile, meaning it can attack the electrophilic propyl group with either nitrogen atom. The specific structure and reactivity of this intermediate are central to understanding the formation of a product mixture.

In other related imidazole reactions, such as acetylation catalyzed by N-methylimidazole with acetyl chloride, a different type of intermediate, the N-acylated catalyst (an N-acetylimidazolium species), is formed. nih.gov This intermediate is then attacked by the alcohol. However, for the direct alkylation with a propyl halide, the formation of a covalent intermediate with the catalyst is not the primary pathway; instead, the deprotonated imidazole itself is the key reactive species.

Studies on Side Reactions and Byproduct Formation During Synthesis

The most significant byproduct in the synthesis of this compound is its constitutional isomer, 1-propyl-4-methylimidazole . The formation of this isomer is an inherent consequence of the tautomerism of the 4(5)-methylimidazole starting material. mdpi.comresearchgate.net Since the alkylation can occur on either nitrogen of the tautomeric pair, a mixture of the 1,4- and 1,5-disubstituted products is typically unavoidable. mdpi.com

The ratio of these isomers is dependent on the reaction conditions. Steric effects from the substituent and the incoming electrophile play a significant role; an increase in the size of either generally leads to a greater preference for reaction at the less-hindered nitrogen atom. otago.ac.nz Electronic effects are also critical; electron-withdrawing groups tend to favor alkylation at the more remote nitrogen, as it is less deactivated. otago.ac.nz

| Isomer | Molar Percentage in Crude Product (%) |

|---|---|

| 1-Propyl-4-methylimidazole | 60 |

| 1-Propyl-5-methylimidazole | 40 |

Research has shown that the synthesis starting from 4-methylimidazole and 1-bromopropane with NaOH yields an initial mixture containing approximately 60% of the 4-methyl isomer and 40% of the 5-methyl isomer (Table 2). mdpi.com

In more complex syntheses involving imidazole cores, other side reactions can occur. For instance, in the synthesis of Olmesartan, which contains a substituted propyl-imidazole moiety, impurities can form during the condensation step, but their formation can be minimized by modifying reaction conditions, such as using a catalytic amount of NaI instead of a strong base and high temperatures. nih.gov In the continuous flow synthesis using an alcohol as the alkylating agent, the primary byproduct is simply water, which represents a much cleaner process with fewer side reactions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.